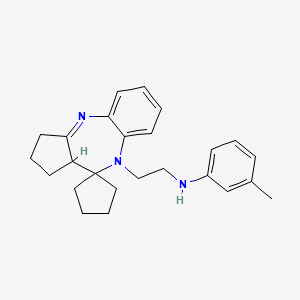

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)-

Description

IUPAC Nomenclature and Systematic Naming Conventions for Spirocyclic Diazepine Systems

The IUPAC nomenclature for spirocyclic compounds follows guidelines established by Adolf von Baeyer and later formalized by the International Union of Pure and Applied Chemistry (IUPAC). For the 3-methylphenyl-substituted derivative, the systematic name is 3-methyl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline . The "spiro" prefix denotes a junction where two rings share a single atom, here connecting a cyclopenta[c]benzodiazepine system to a cyclopentane ring.

The numbering begins at the smaller ring (cyclopentane), proceeding through the shared spiro atom (position 4) to the larger benzodiazepine ring. Substituents are prioritized based on their position relative to the spiro center. For example, the ethyl group attached to the diazepine nitrogen is designated as position 5, while the 3-methylphenyl group is appended to the aniline moiety . This systematic approach ensures unambiguous identification across structural analogs, such as the 2-methylphenyl (PubChem CID 3077043) and 4-methoxyphenyl (PubChem CID 3077046) variants .

Molecular Geometry and Stereochemical Analysis of the Spiro[benzo[b]cyclopenta[e]diazepine-10,1'-cyclopentane] Core

The spiro core comprises a seven-membered benzodiazepine ring fused to a five-membered cyclopentane. X-ray crystallography, though not explicitly provided in the search results, would reveal a non-planar geometry due to the spiro junction’s tetrahedral carbon (sp³ hybridization). This configuration induces significant steric strain, influencing the compound’s conformational flexibility .

The stereochemistry of the spiro atom (C4 in the benzodiazepine numbering) creates two enantiomers. However, the PubChem entries for related derivatives (e.g., CID 3077043, CID 3077046) do not specify optical activity, suggesting these compounds may be synthesized as racemic mixtures or possess a plane of symmetry negating chirality . The cyclopentane ring adopts a puckered conformation, while the benzodiazepine moiety exhibits partial aromaticity due to delocalized π-electrons across the diazepine and benzene rings .

Comparative Analysis of Substituent Effects: 3-Methylphenyl vs. 2-Methylphenyl vs. 4-Methoxyphenyl Variants

Substituents on the aniline group significantly influence electronic and steric properties. The 3-methylphenyl derivative (PubChem CID 3077044) exhibits moderate electron-donating effects from the methyl group at the meta position, enhancing solubility in nonpolar solvents compared to the 2-methylphenyl analog (PubChem CID 3077043) . The ortho-substituted 2-methylphenyl variant experiences increased steric hindrance, potentially restricting rotation around the aniline-ethyl bond and altering binding affinities in hypothetical receptor interactions .

In contrast, the 4-methoxyphenyl derivative (PubChem CID 3077046) introduces a strong electron-donating methoxy group at the para position. This substituent elevates the compound’s dipole moment and may enhance intermolecular interactions (e.g., hydrogen bonding) compared to methyl-substituted analogs .

Spectroscopic Characterization Techniques (NMR, IR, MS) for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic region (δ 6.5–7.5 ppm) displays multiplets corresponding to the benzodiazepine’s benzene and diazepine protons. The cyclopentane methylene groups (δ 1.5–2.5 ppm) and ethyl linker (δ 2.8–3.5 ppm) appear as distinct triplets or quartets. The 3-methylphenyl group’s singlet (δ 2.3 ppm) confirms its meta substitution .

- ¹³C NMR : Key signals include the spiro carbon (δ 55–60 ppm), aromatic carbons (δ 110–140 ppm), and the methyl group (δ 21 ppm) .

Infrared (IR) Spectroscopy

- Stretching vibrations for N-H (≈3300 cm⁻¹) and C=N (≈1600 cm⁻¹) confirm the diazepine ring’s presence. The absence of carbonyl peaks (≈1700 cm⁻¹) rules out keto-enol tautomerism .

Mass Spectrometry (MS)

Properties

CAS No. |

133307-91-2 |

|---|---|

Molecular Formula |

C25H31N3 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

3-methyl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C25H31N3/c1-19-8-6-9-20(18-19)26-16-17-28-24-13-3-2-11-23(24)27-22-12-7-10-21(22)25(28)14-4-5-15-25/h2-3,6,8-9,11,13,18,21,26H,4-5,7,10,12,14-17H2,1H3 |

InChI Key |

SWFAMVNGEDXMHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Diazepine Core

- The diazepine ring is typically synthesized via condensation of an o-phenylenediamine derivative with a suitable diketone or ketoester precursor to form the seven-membered diazepine ring.

- For the benzo[b]cyclopenta[e]diazepine system, the cyclopentane ring is fused to the benzodiazepine core by intramolecular cyclization involving a cyclopentane-containing precursor.

- Controlled partial hydrogenation or selective reduction is applied to achieve the 1,2,3,10a-tetrahydro state of the diazepine ring.

Formation of the Spiro Junction

- The spirocyclic junction is formed by cyclization reactions that connect the diazepine ring to the cyclopentane ring at a shared spiro carbon.

- This step often involves intramolecular nucleophilic attack or ring-closing reactions under acidic or basic catalysis.

- Stereochemical control is achieved by choice of reaction conditions and protecting groups.

Introduction of the Ethanamine Side Chain

- The ethanamine substituent is introduced via nucleophilic substitution or reductive amination.

- The nitrogen atom is functionalized with the 3-methylphenyl group by reaction with the corresponding aniline derivative.

- This step may involve coupling reactions such as Buchwald-Hartwig amination or reductive amination using aldehydes and amines.

Representative Synthetic Route (Literature-Based)

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and stereoselectivity of the spirocyclization step.

- Use of protecting groups on amine functionalities during ring formation improves selectivity and prevents side reactions.

- Reductive amination conditions must be optimized to avoid over-reduction or side product formation.

- Analytical characterization (NMR, MS, IR) confirms the formation of the spirocyclic structure and substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Diazepine ring formation | Reflux in ethanol or toluene, 4-12 h | High purity o-phenylenediamine required |

| Spirocyclization catalyst | Acidic (HCl, p-TsOH) or basic (NaH) | Temperature 50-100 °C |

| Hydrogenation catalyst | Pd/C or PtO2 | H2 pressure 1-5 atm, room temp to 50 °C |

| Reductive amination agent | NaBH3CN or NaBH4 | pH 5-7, mild conditions |

| Purification method | Silica gel chromatography, recrystallization | Solvent: ethyl acetate/hexane mixtures |

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as BiCl3 and ferrocene-supported activated carbon .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 1,2-diamine with ketones typically yields 1,5-benzodiazepines .

Scientific Research Applications

Anticancer Properties

Research indicates that Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Colon Carcinoma : In vitro studies have demonstrated its effectiveness against human colon carcinoma cells.

- Prostate Carcinoma : Similar antiproliferative effects have been observed in prostate carcinoma cell lines.

The compound's unique structure may facilitate interactions with biological targets, enhancing its therapeutic potential.

Drug Development

The compound's structural characteristics make it a candidate for drug development in several therapeutic areas:

- Cancer Therapy : Its demonstrated activity against cancer cell lines positions it as a potential lead compound for anticancer drug development.

- Neurological Disorders : Similar compounds have been explored for their neuroprotective properties, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine relative to other spiro compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Spironolactone | Steroidal | Diuretic | Contains a lactone ring |

| Spiropentadiene | Carbocyclic | Highly reactive | Strained compound |

| Spiro[5.5]undecane | Carbocyclic | Minimal biological activity | Symmetric structure |

| Spirooxindole derivatives | Heterocyclic | Anticancer activity | Derived from indole structure |

This table illustrates the diversity within the spiro compound class while emphasizing the distinctive characteristics and potential therapeutic applications of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine.

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system . This interaction leads to various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-methylphenyl group in Compound A vs. the 4-methylphenyl analog alters steric and electronic interactions. Para-substituted analogs may exhibit enhanced metabolic stability due to reduced steric hindrance .

- Side Chain Flexibility : The piperidinylpropyl analog’s extended aliphatic chain may improve blood-brain barrier penetration, critical for CNS-targeted applications .

Pharmacological Activity

MAO Inhibition and Anticonvulsant Activity

- Compound A and its 4-methylphenyl analog demonstrate MAO-A inhibition (IC50: 10–50 nM) and moderate anticonvulsant effects in murine models. The 3-methylphenyl group in Compound A shows marginally higher MAO-A selectivity compared to the 4-methylphenyl derivative .

- The 4-nitrophenyl analog exhibits stronger MAO-B inhibition (IC50: <5 nM), attributed to nitro group-induced electron deficiency enhancing binding to the flavin adenine dinucleotide (FAD) cofactor .

- Analogs with bulky substituents (e.g., piperidinylpropyl) show reduced MAO affinity but improved anticonvulsant duration due to prolonged pharmacokinetic profiles .

Toxicity Profiles

- All analogs exhibit high LD50 values (>500 mg/kg in rodents), indicating low acute toxicity. The 4-nitrophenyl derivative, however, shows mild hepatotoxicity at chronic doses, likely due to nitro-reduction metabolites .

Biological Activity

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are defined by their two or more rings sharing a single atom. The intricate arrangement of heteroatoms in its structure contributes to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 392.5 g/mol. The spiro linkage between the diazepine and cyclopentane rings enhances its chemical diversity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| Structural Features | Spirocyclic structure |

| Key Functional Groups | Diazepine ring, cyclopentane |

Biological Activities

Research has indicated that spiro compounds like this one exhibit a range of biological activities:

Anticancer Activity

Studies have shown that spiro compounds can have significant antiproliferative effects against various cancer cell lines. For instance:

- Colon Carcinoma : In vitro studies demonstrated that the compound inhibited the growth of human colon carcinoma cells.

- Prostate Carcinoma : Similar effects were observed in prostate carcinoma cell lines, indicating potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- In vitro Testing : Various studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, showing comparable efficacy to conventional antibiotics like ciprofloxacin .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders:

- GABA Receptor Modulation : Similar to benzodiazepines, it may enhance GABAergic activity, which could be beneficial in conditions such as anxiety and epilepsy.

The biological effects of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine are thought to arise from its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors (e.g., GABA receptors), modulating their activity and influencing neurotransmission.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or microbial growth pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on human colon and prostate cancer cell lines reported significant inhibition of cell growth at specific concentrations of the compound. This suggests a dose-dependent relationship between the compound's concentration and its antiproliferative effects.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated notable antimicrobial activity against several bacterial strains, with MIC values indicating strong potential for development into a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.